molecular formula C21H28O6S B3108801 Triethylene glycol 4-methylbenzyl ether tosylate CAS No. 1688666-41-2

Triethylene glycol 4-methylbenzyl ether tosylate

Cat. No.: B3108801
CAS No.: 1688666-41-2
M. Wt: 408.5 g/mol
InChI Key: BYDKHCQUUJQKLC-UHFFFAOYSA-N
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Description

Triethylene glycol 4-methylbenzyl ether tosylate is a chemical compound widely used in various industries, including pharmaceuticals, cosmetics, and food processing. It belongs to the family of tosylate esters, which are commonly used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylene glycol 4-methylbenzyl ether tosylate typically involves the reaction of triethylene glycol with 4-methylbenzyl chloride in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol 4-methylbenzyl ether tosylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfonates.

    Reduction Reactions: Reduction of the tosylate group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted ethers, sulfonates, and alcohols, depending on the type of reaction and reagents used.

Scientific Research Applications

Triethylene glycol 4-methylbenzyl ether tosylate has a wide range of scientific research applications, including:

    Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the formulation of cosmetics, personal care products, and food additives.

Mechanism of Action

The mechanism of action of Triethylene glycol 4-methylbenzyl ether tosylate involves the formation of stable intermediates during chemical reactions. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out.

Comparison with Similar Compounds

Similar Compounds

  • Triethylene glycol mono ethyl ether tosylate
  • Triethylene glycol mono methyl ether tosylate
  • Diethylene glycol mono ethyl ether tosylate

Comparison

Triethylene glycol 4-methylbenzyl ether tosylate is unique due to its specific structure, which includes a 4-methylbenzyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the 4-methylbenzyl group can influence the compound’s solubility, stability, and reactivity in various chemical reactions .

Properties

IUPAC Name

2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6S/c1-18-3-7-20(8-4-18)17-26-14-13-24-11-12-25-15-16-27-28(22,23)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDKHCQUUJQKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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